4-Acetoxy-3-methyl-azetidin-2-one
Description
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(3-methyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C6H9NO3/c1-3-5(9)7-6(3)10-4(2)8/h3,6H,1-2H3,(H,7,9) |
InChI Key |
GDLSKHZRTCEXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)OC(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-acetoxy-3-methyl-azetidin-2-one derivatives. For instance, compounds derived from azetidinones have shown promising results against various cancer cell lines, indicating their potential as anticancer agents.
Case Study:
A study evaluated the anticancer activity of several azetidinone derivatives, including 4-acetoxy-3-methyl-azetidin-2-one, against a panel of human tumor cell lines. The results indicated significant cytotoxic effects, with some derivatives exhibiting over 70% inhibition in cell proliferation at specific concentrations .
| Compound | Cell Line Tested | Inhibition Percentage |
|---|---|---|
| 4-Acetoxy-3-methyl-azetidin-2-one | MOLT-4 (Leukemia) | 72.11% |
| 4-Acetoxy-3-methyl-azetidin-2-one | SF-295 (CNS) | 68.45% |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Azetidinone derivatives have been reported to exhibit activity against various bacterial strains and fungi.
Case Study:
In vitro studies demonstrated that 4-acetoxy-3-methyl-azetidin-2-one showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Emerging research suggests that azetidinone compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Case Study:
Research has indicated that derivatives of azetidinones can protect neuronal cells from oxidative stress-induced apoptosis, which is a key factor in conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of azetidinone derivatives is crucial for optimizing their pharmacological properties. Modifications to the azetidine ring or the acetoxy group can significantly influence their biological activity.
Example:
Compounds with electron-withdrawing groups on the phenyl ring have shown enhanced anticancer activity compared to their electron-donating counterparts.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetoxy Group
The C4 acetoxy group is highly susceptible to nucleophilic displacement, enabling the introduction of diverse substituents:
Mechanistic Insight : Substitution proceeds via an intermediate radical or SN2 pathway, depending on the reagent. Steric effects from the C3 methyl group favor trans products in stereoselective reactions .
Ring-Opening Reactions
The β-lactam ring undergoes cleavage under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at 50°C opens the ring to yield 3-methyl-4-acetoxy-β-amino acid derivatives.
-
Basic Hydrolysis : NaOH in THF/H₂O produces 4-acetoxy-3-methyl-β-lactam carboxylic acid .
Application : Ring-opening intermediates are used to synthesize thienamycin analogs .
Oxidation and Reduction
-
Oxidation :
-
Reduction :
Cross-Coupling Reactions
The acetoxy group participates in transition-metal-catalyzed couplings:
-
Suzuki Coupling : Pd(PPh₃)₄ with arylboronic acids introduces aryl groups at C4 (e.g., 4-phenyl-3-methyl-azetidin-2-one, 72% yield) .
-
Heck Reaction : Alkenes couple with the β-lactam ring under Pd(OAc)₂ catalysis .
Thermal and Photochemical Reactivity
-
Thermal Rearrangement : Heating to 120°C induces acyl migration, forming 3-acetoxy-4-methyl-azetidin-2-one .
-
Photolysis : UV light (254 nm) generates radical intermediates that dimerize or react with alkenes .
Comparative Analysis of Reaction Types
| Reaction Type | Conditions | Key Product | Yield Range |
|---|---|---|---|
| Nucleophilic substitution | Cu catalysis, 80°C | 4-benzoyloxy derivatives | 46–85% |
| Acidic hydrolysis | HCl, 50°C | β-amino acid derivatives | 60–75% |
| Catalytic hydrogenation | Pd/C, H₂, rt | 4-hydroxy derivatives | 85–89% |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 4-aryl-substituted β-lactams | 65–72% |
Key Research Findings
-
Steric Effects : The C3 methyl group directs nucleophilic substitution to the trans configuration .
-
Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates .
-
Temperature Dependence : Low temperatures (−10°C to −60°C) minimize side reactions during acyloxylation .
This compound’s versatility in nucleophilic, ring-opening, and coupling reactions underscores its importance in antibiotic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Steric and Electronic Effects: The tert-butyldimethylsilyl (TBS) group in the (3R,4R)-configured analog enhances steric bulk and stability, facilitating selective reactions in complex syntheses .
- Bioactivity Potential: 4-(2-Aminophenoxy)azetidin-2-one () exhibits pharmaceutical relevance due to its amino-phenoxy group, which may enhance binding to biological targets .
- Stereochemical Complexity : The (3R,4R)-configured compound underscores the role of stereochemistry in modulating reactivity and downstream applications .
Stability and Reactivity
- β-Lactam Ring Stability: The acetoxy group at position 4 in 4-acetoxy-3-methyl-azetidin-2-one likely increases ring strain compared to non-acylated analogs, enhancing electrophilicity and nucleophilic attack susceptibility .
- Comparative Reactivity: The anthracenyl-substituted analog () may exhibit reduced reactivity due to aromatic conjugation, whereas the aminophenoxy derivative () could participate in hydrogen bonding, altering solubility and interaction profiles .
Preparation Methods
Silyl Ether Protection and Low-Temperature Acetylation
The most widely cited method involves reacting a β-lactam precursor containing a silyl-protected hydroxyl group at C3 with acetic anhydride under controlled conditions. For example, (3R,4R)-4-hydroxy-3-[(R)-1-tert-butyldimethylsilyloxyethyl]azetidin-2-one undergoes acetoxylation at -15°C in tetrahydrofuran (THF) with acetic anhydride and 4-dimethylaminopyridine (DMAP). The silyl group (e.g., tert-butyldimethylsilyl) prevents undesired side reactions at the C3 hydroxyl group, while DMAP catalyzes the acetylation.
Critical Parameters:
-
Temperature: Reactions are conducted between -70°C and 0°C to minimize epimerization.
-
Solvent: Polar aprotic solvents like THF or ethyl acetate enhance reagent solubility.
-
Catalyst Loading: DMAP is used at 0.2–3.0 wt% relative to the β-lactam substrate.
Yield Optimization:
Alternative Catalytic Systems
Patent US4914199 discloses a broader catalytic scope, including Lewis acids (e.g., ZnCl₂) and halogenated acyl compounds (e.g., acetyl chloride). These catalysts enable acetoxylation at milder temperatures (0–25°C) but require stringent moisture control (<0.1% water).
Comparative Performance:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP | -15 | 89 | 95 |
| ZnCl₂ | 0 | 78 | 88 |
| Acetyl chloride | 25 | 65 | 82 |
Data synthesized from Examples 1–3 of EP0247378A1 and US4914199.
Stereoselective Synthesis of the 3-Methyl Substituent
Enolate-Mediated Alkylation
The 3-methyl group is introduced via stereoselective alkylation of a β-lactam enolate. As detailed in EP0213610A1, tin(II) triflate generates a reactive enolate from 4-hydroxyazetidin-2-one, which is then quenched with methyl iodide. The reaction proceeds at -78°C in THF, achieving 72% yield with >90% enantiomeric excess (ee).
Mechanistic Insights:
-
Tin(II) triflate coordinates to the β-lactam carbonyl, stabilizing the enolate intermediate.
-
Methyl iodide attacks the enolate’s α-carbon, forming the 3-methyl group with retention of configuration.
Challenges:
Integrated Synthesis Protocols
Sequential Functionalization
A two-step approach combines enolate alkylation (for C3-methyl) and DMAP-catalyzed acetylation (for C4-acetoxy):
-
Step 1: Enolate formation with tin(II) triflate/LDA, followed by methyl iodide quench (72% yield).
-
Step 2: Acetylation with acetic anhydride/DMAP at -15°C (89% yield).
Overall Yield: 64% (0.72 × 0.89).
One-Pot Strategies
Emerging methods explore tandem reactions to reduce purification steps. For instance, in situ silyl protection of C3-hydroxyl during acetoxylation minimizes intermediate isolation. However, competing silyl group migration remains a challenge, necessitating precise stoichiometry.
Industrial-Scale Considerations
Q & A
What are the established synthetic routes for 4-Acetoxy-3-methyl-azetidin-2-one, and what key reaction parameters influence yield?
Basic Research Question
The synthesis of 4-Acetoxy-3-methyl-azetidin-2-one typically involves cyclocondensation reactions between carboxylic acid derivatives and imines, as exemplified by methods used for analogous β-lactam systems. Key parameters include:
- Catalyst selection : Phosphorus-based reagents (e.g., diphosphorus tetraoxide) facilitate cyclization .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize ring closure efficiency.
- Steric and electronic effects : Substituents on the carboxylic acid and imine precursors critically influence regioselectivity and yield. Post-synthesis purification via column chromatography or recrystallization is often required .
Characterization by H/C NMR and X-ray crystallography (using SHELX programs) is essential to confirm structural integrity .
How can researchers resolve contradictions in spectroscopic data when characterizing 4-Acetoxy-3-methyl-azetidin-2-one?
Advanced Research Question
Contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR absorption bands) may arise from:
- Conformational isomerism : Variable-temperature NMR can identify dynamic equilibria between rotamers.
- Impurity interference : High-resolution mass spectrometry (HRMS) and HPLC purity checks are critical to rule out byproducts .
- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, resolving ambiguities from spectroscopic methods alone .
Comparative analysis with structurally characterized analogs (e.g., ethyl 4-acetamido-3-acetoxy derivatives) is recommended .
What analytical techniques are critical for confirming the structural integrity of 4-Acetoxy-3-methyl-azetidin-2-one?
Basic Research Question
A multi-technique approach is required:
- X-ray crystallography : SHELXL refinement provides precise bond lengths/angles and stereochemical assignments .
- NMR spectroscopy : H/C NMR identifies functional groups (e.g., acetoxy at δ ~2.1 ppm) and stereochemistry via coupling constants .
- Vibrational spectroscopy : IR bands for β-lactam carbonyl (~1750 cm) and acetoxy groups (~1240 cm) confirm key moieties.
- Mass spectrometry : HRMS verifies molecular formula (e.g., CHNO for the parent compound) .
What strategies optimize the stereochemical purity of 4-Acetoxy-3-methyl-azetidin-2-one during synthesis?
Advanced Research Question
Stereochemical control is critical due to the β-lactam ring’s sensitivity to epimerization:
- Chiral auxiliaries : Use of enantiopure imines or carboxylic acid precursors enforces desired stereochemistry .
- Asymmetric catalysis : Chiral phosphine ligands or organocatalysts can enhance enantiomeric excess (ee) during cyclization .
- Analytical validation : Chiral HPLC or circular dichroism (CD) quantifies ee, while SC-XRD confirms absolute configuration .
Reaction monitoring via TLC or in-situ FTIR helps identify stereochemical drift early.
What are the stability considerations for 4-Acetoxy-3-methyl-azetidin-2-one under various storage conditions?
Basic Research Question
Stability is influenced by:
- Moisture sensitivity : Hydrolysis of the β-lactam ring occurs in aqueous media; store in anhydrous solvents (e.g., acetonitrile) under inert gas .
- Thermal degradation : Long-term storage at >4°C leads to decomposition; –20°C is recommended for extended periods.
- Light sensitivity : Amber vials prevent photolytic cleavage of the acetoxy group.
Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life under ambient conditions .
How can computational methods aid in predicting the reactivity of 4-Acetoxy-3-methyl-azetidin-2-one?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:
- Electronic structure : Frontier molecular orbitals (HOMO/LUMO) predict sites for nucleophilic/electrophilic attack .
- Thermodynamic stability : Gibbs free energy comparisons between tautomers or conformers guide synthetic route optimization.
- Reaction pathways : Transition-state modeling identifies energy barriers for ring-opening reactions or acyl transfer .
Software like Gaussian or ORCA, validated against crystallographic data, ensures accuracy .
What methodologies address low yields in the synthesis of 4-Acetoxy-3-methyl-azetidin-2-one derivatives?
Advanced Research Question
Low yields often stem from:
- Competitive side reactions : Protecting groups (e.g., silyl ethers) on reactive hydroxyl or amine sites minimize byproducts .
- Incomplete cyclization : Microwave-assisted synthesis reduces reaction time and improves ring-closure efficiency .
- Workup losses : Liquid-liquid extraction with ethyl acetate/water maximizes recovery of polar intermediates.
Design of Experiments (DoE) approaches optimize variables like stoichiometry and pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
